methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a quinazolinone moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Quinazolinone Moiety: The quinazolinone structure can be introduced via the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reactions: The final step involves coupling the thiazole and quinazolinone intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of base catalysts like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate: Similar compounds include other thiazole derivatives and quinazolinone-based molecules.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone and 2-methyl-4(3H)-quinazolinone.
Uniqueness
The uniqueness of this compound lies in its combined structural features of thiazole and quinazolinone, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H22N4O4S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S/c1-12(2)17-16(19(27)28-3)23-20(29-17)22-15(25)9-6-10-24-11-21-14-8-5-4-7-13(14)18(24)26/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,23,25) |
InChI Key |
LNJAOGUKHDIZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
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